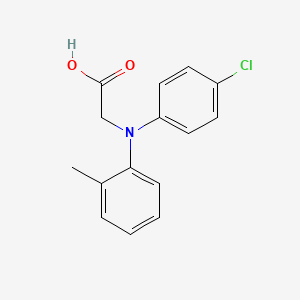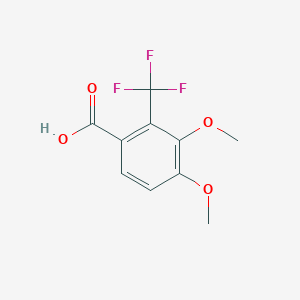
3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-Dimethoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to other trifluoromethyl-substituted benzoic acids. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9F3O4 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-16-6-4-3-5(9(14)15)7(8(6)17-2)10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
UBUIRPRYJDDZBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
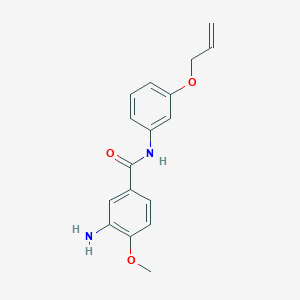
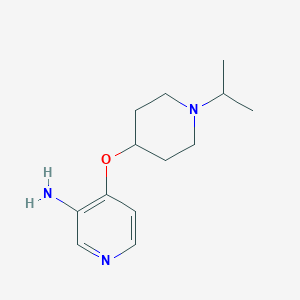
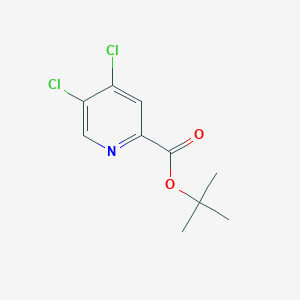
![N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
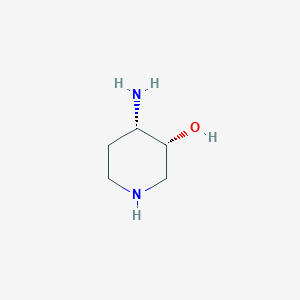
![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
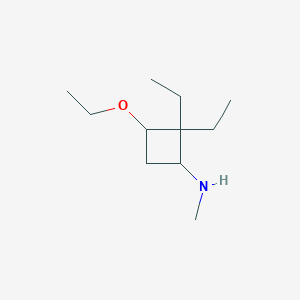

![4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13000573.png)
![6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13000585.png)
![6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)
